molecular formula C28H34FN3O6 B12106847 ethyl 1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-(1-prop-2-enoxycarbonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylate

ethyl 1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-(1-prop-2-enoxycarbonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylate

Cat. No.: B12106847
M. Wt: 527.6 g/mol
InChI Key: NXSSBSAQWCDIII-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

    Name: Ethyl 1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-(1-prop-2-enoxycarbonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylate.

    Empirical Formula: C₁₆H₁₅F₂NO₄.

    Molecular Weight: 323.29 g/mol.

This compound belongs to the quinoline family and exhibits intriguing pharmacological properties. Let’s explore further!

Preparation Methods

Synthetic Routes::

  • While specific synthetic routes for this compound are scarce in the literature, it likely involves multi-step reactions.
  • Key steps may include cyclopropyl ring formation, fluorination, and esterification.
  • Researchers would need to design a custom synthesis based on available starting materials.
Industrial Production::
  • Unfortunately, industrial-scale production methods remain undisclosed due to limited commercial interest.
  • Custom synthesis by research laboratories or contract manufacturers is the current approach.

Chemical Reactions Analysis

Reactions::

    Oxidation: Potential oxidation sites include the cyclopropyl ring or the quinoline core.

    Reduction: Reduction of the quinoline nitro group or ester functionality.

    Substitution: Halogen substitution (e.g., fluorination) is a key reaction.

    Ester Hydrolysis: Conversion of the ethyl ester to the corresponding acid.

Common Reagents and Conditions::

    Fluorination: Reagents like N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Reduction: Hydrogenation with palladium catalysts.

    Ester Hydrolysis: Acidic or basic hydrolysis.

Major Products::
  • The desired compound itself.
  • By-products from side reactions.

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as an antimicrobial, antiviral, or anticancer agent.

    Biology: Study its effects on cellular processes, receptor binding, and enzymatic activity.

    Industry: Explore its use as a fluorescent probe or in materials science.

Mechanism of Action

    Targets: Likely interacts with enzymes, receptors, or nucleic acids.

    Pathways: Modulates cellular signaling pathways (e.g., MAPK, PI3K/Akt).

Comparison with Similar Compounds

    Uniqueness: Its intricate structure sets it apart.

    Similar Compounds:

Properties

Molecular Formula

C28H34FN3O6

Molecular Weight

527.6 g/mol

IUPAC Name

ethyl 1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-(1-prop-2-enoxycarbonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylate

InChI

InChI=1S/C28H34FN3O6/c1-4-12-38-28(35)31-11-7-8-17-14-30(16-22(17)31)24-21(29)13-19-23(26(24)36-5-2)32(18-9-10-18)15-20(25(19)33)27(34)37-6-3/h4,13,15,17-18,22H,1,5-12,14,16H2,2-3H3

InChI Key

NXSSBSAQWCDIII-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=CC(=C1N3CC4CCCN(C4C3)C(=O)OCC=C)F)C(=O)C(=CN2C5CC5)C(=O)OCC

Origin of Product

United States

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